1H-Benzimidazole-1,5,6-triamine
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Overview
Description
1H-Benzimidazole-1,5,6-triamine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. This particular compound has three amine groups attached to the benzimidazole core, making it a triamine derivative. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1,5,6-triamine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with suitable aldehydes or ketones under acidic or basic conditions. Another method includes the cyclization of o-phenylenediamine with formic acid or its derivatives. The reaction conditions typically involve heating the reactants in the presence of a catalyst or under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as nitro or nitroso compounds.
Reduction: Formation of reduced derivatives such as amines or hydrazines.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
1H-Benzimidazole-1,5,6-triamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1H-Benzimidazole-1,5,6-triamine can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-amine: Similar structure but with an amine group at the 2-position.
1H-Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
1H-Benzimidazole-2-thiol: Features a thiol group at the 2-position.
Uniqueness: this compound is unique due to the presence of three amine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Properties
CAS No. |
877473-51-3 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
benzimidazole-1,5,6-triamine |
InChI |
InChI=1S/C7H9N5/c8-4-1-6-7(2-5(4)9)12(10)3-11-6/h1-3H,8-10H2 |
InChI Key |
JVAHDDAYIFVIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2N)N)N |
Origin of Product |
United States |
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